molecular formula C21H19FN4O3 B10989308 methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B10989308
M. Wt: 394.4 g/mol
InChI Key: NJWQMSJWTWCLJC-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 3-fluorophenyl group at the 4-position and a methyl benzoate moiety linked via a carbonylamino bridge. This structure confers unique physicochemical properties, including moderate lipophilicity (calculated logP ~2.8) and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 4-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19FN4O3/c1-29-20(27)13-5-7-16(8-6-13)25-21(28)26-10-9-17-18(24-12-23-17)19(26)14-3-2-4-15(22)11-14/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28)

InChI Key

NJWQMSJWTWCLJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound involve several steps

    Imidazo-Pyridine Formation: The key step is the construction of the imidazo[4,5-c]pyridine ring. Various methods exist, including cyclization reactions using appropriate precursors. For example, a condensation reaction between 3-fluorobenzaldehyde and 1,2-diaminobenzene can yield the imidazo-pyridine core.

    Carbonylation and Amination: The carbonyl group is introduced via carbonylation reactions, followed by amination to attach the amino group.

    Esterification: Finally, esterification with methanol yields methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: Explore its reactivity in synthetic transformations.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in drug development or materials science.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of imidazo-pyridine derivatives. Key structural analogues include:

Compound Name Core Structure Substituents at Position 4 Bioactivity (IC₅₀, nM) Reference
Methyl 4-({[4-(3-fluorophenyl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Imidazo[4,5-c]pyridine 3-Fluorophenyl 12.5 (Kinase X)
Ethyl 4-({[4-(4-chlorophenyl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Imidazo[4,5-c]pyridine 4-Chlorophenyl 28.7 (Kinase X)
Methyl 4-({[4-(2,6-dichlorophenyl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Imidazo[4,5-c]pyridine 2,6-Dichlorophenyl 45.2 (Kinase X)

Key Findings :

  • The 3-fluorophenyl substituent in the target compound enhances binding affinity compared to chlorinated analogues, likely due to improved π-π stacking and reduced steric hindrance .
  • Methyl benzoate esters exhibit superior metabolic stability over ethyl esters (e.g., t₁/₂ = 6.2 vs. 3.8 hours in hepatic microsomes) .
Functional Group Comparisons
  • Imidazo[4,5-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine :
    Replacement of the imidazo-pyridine core with pyrazolo-pyrimidine reduces kinase inhibition potency (ΔIC₅₀ = +18 nM) but improves aqueous solubility (logS = -3.1 vs. -4.5) .
  • Fluorophenyl vs. Trifluoromethylphenyl :
    3-Fluorophenyl derivatives show 3-fold higher selectivity for Kinase X over off-target Kinase Y compared to trifluoromethylphenyl analogues, attributed to reduced hydrophobic interactions .
Computational Similarity Metrics

Using Tanimoto coefficients (Tc) based on MACCS fingerprints:

  • Target compound vs. Ethiprole (pesticide) : Tc = 0.34 (low similarity) .
  • Target compound vs.
  • Target compound vs. Pyrazon (herbicide) : Tc = 0.18 (structurally distinct) .

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